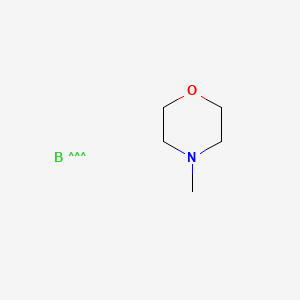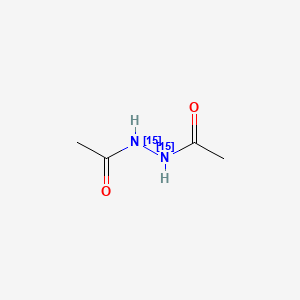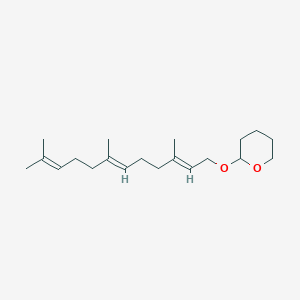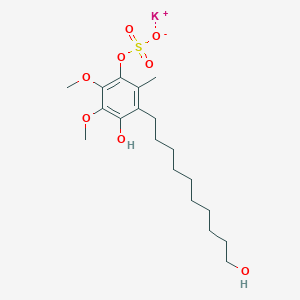
Dihydro Idebenone 4-O-Sulfate Potassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Idebenone 4-O-Sulfate Potassium Salt involves the sulfation of dihydro idebenone. The process typically includes the following steps:
Sulfation Reaction: Dihydro idebenone is reacted with a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid to introduce the sulfate group.
Neutralization: The resulting product is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Sulfation: Large quantities of dihydro idebenone are sulfated using industrial-grade sulfating agents.
Purification: The crude product is purified through crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dihydro Idebenone 4-O-Sulfate Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form idebenone derivatives.
Reduction: Reduction reactions can convert it back to dihydro idebenone.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Idebenone derivatives with varying degrees of oxidation.
Reduction Products: Dihydro idebenone.
Substitution Products: Compounds with different functional groups replacing the sulfate group.
Scientific Research Applications
Dihydro Idebenone 4-O-Sulfate Potassium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and mitochondrial disorders.
Industry: Utilized in the development of new pharmaceuticals and cosmetic products.
Mechanism of Action
The mechanism of action of Dihydro Idebenone 4-O-Sulfate Potassium Salt involves its antioxidant properties. It acts by:
Scavenging Free Radicals: Neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cells.
Molecular Targets: Interacting with mitochondrial membranes to enhance cellular energy production.
Pathways Involved: Modulating signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Idebenone: The parent compound, known for its antioxidant properties.
Coenzyme Q10: A naturally occurring antioxidant with similar functions.
Ubiquinone: Another analog of coenzyme Q10 with comparable effects.
Uniqueness
Dihydro Idebenone 4-O-Sulfate Potassium Salt is unique due to its enhanced solubility and stability compared to idebenone. The sulfate group increases its water solubility, making it more suitable for certain applications .
Properties
Molecular Formula |
C19H31KO8S |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
potassium;[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenyl] sulfate |
InChI |
InChI=1S/C19H32O8S.K/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)16(21)18(25-2)19(26-3)17(14)27-28(22,23)24;/h20-21H,4-13H2,1-3H3,(H,22,23,24);/q;+1/p-1 |
InChI Key |
UPNAYYYOEBQJRZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=C(C(=C1OS(=O)(=O)[O-])OC)OC)O)CCCCCCCCCCO.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




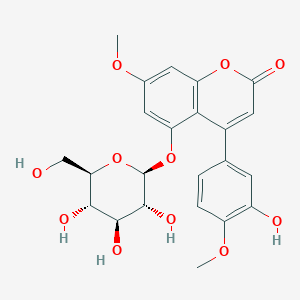


![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)
